molecular formula C11H16N2O5 B1671110 Edoxudine CAS No. 15176-29-1

Edoxudine

Cat. No.: B1671110
CAS No.: 15176-29-1
M. Wt: 256.25 g/mol
InChI Key: XACKNLSZYYIACO-DJLDLDEBSA-N
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Description

Edoxudine, also known as 5-ethyl-2’-deoxyuridine, is an antiviral drug that is an analog of thymidine, a nucleoside. It has shown effectiveness against herpes simplex virus types 1 and 2. This compound was first recognized for its antiviral activity in 1967 and was later developed by McNeil Pharmaceutical. It was approved by Health Canada in 1992 but was discontinued from the market in 1998 .

Biochemical Analysis

Biochemical Properties

Edoxudine interacts with the viral thymidine kinase, an enzyme crucial for the replication of the herpes simplex virus . The action of this enzyme is required to phosphorylate this compound, forming the 5’-monophosphate derivative . This interaction is vital for the antiviral activity of this compound .

Cellular Effects

This compound exerts its effects on cells infected with the herpes simplex virus. At antivirally active doses, this compound is phosphorylated to a much greater extent by virus-infected cells compared to non-infected cells . Once phosphorylated, this compound is more highly incorporated into viral DNA than cellular DNA .

Molecular Mechanism

This compound acts as a potent inhibitor of the replication of herpes simplex virus type 1 and 2 . The activation of this compound requires the action of viral thymidine kinase to phosphorylate this molecule, forming the 5’-monophosphate derivative . This process is crucial for the antiviral activity of this compound .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and selective inhibitor of herpes simplex virus, suggesting that its effects may be observed shortly after administration .

Dosage Effects in Animal Models

It is known that this compound has been used in preclinical trials on mice .

Metabolic Pathways

This compound undergoes biotransformation marked by a cleavage of the glycoside bond . This metabolic process is crucial for the activation and function of this compound .

Transport and Distribution

It is known that this compound is a small molecule, suggesting that it may be able to diffuse across cell membranes .

Subcellular Localization

Given its role as an antiviral agent, it is likely that this compound localizes to the nucleus where it can incorporate into viral DNA .

Preparation Methods

Edoxudine is synthesized through a series of chemical reactions involving thymidine as the starting material. The synthetic route typically involves the ethylation of thymidine to produce 5-ethyl-2’-deoxyuridine. The reaction conditions include the use of ethylating agents and appropriate solvents under controlled temperature and pressure . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Edoxudine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Edoxudine is similar to other nucleoside analogs such as idoxuridine and trifluridine. These compounds also act as antiviral agents by inhibiting viral DNA synthesis. this compound is unique in its specific structure, which includes an ethyl group at the 5-position of the uracil ring. This structural difference contributes to its distinct antiviral activity and pharmacokinetic properties .

Similar Compounds

  • Idoxuridine
  • Trifluridine
  • Acyclovir
  • Foscarnet

This compound’s uniqueness lies in its specific molecular structure and its ability to act as a modulator for other therapeutic agents, enhancing their efficacy and reducing side effects .

Properties

IUPAC Name

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACKNLSZYYIACO-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045890
Record name Edoxudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml
Record name SID855823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Edoxudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA.
Record name Edoxudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

15176-29-1
Record name Edoxudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15176-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edoxudine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edoxudine
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URL https://comptox.epa.gov/dashboard/DTXSID4045890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Edoxudine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EDOXUDINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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